molecular formula C9H10O2 B1584986 2-Phenyl-1,3-dioxolane CAS No. 936-51-6

2-Phenyl-1,3-dioxolane

Cat. No. B1584986
CAS RN: 936-51-6
M. Wt: 150.17 g/mol
InChI Key: LYINTWKRUWVLBA-UHFFFAOYSA-N
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Patent
US07071362B2

Procedure details

A 500-mL three-necked flask equipped with a reflux condenser having a Dean-Stark water trap was charged with 5.0 g of benzaldehyde, 29.3 g of ethylene glycol, 0.09 g of p-toluenesulfonic acid monohydrate and 250 mL of benzene, and the contents were refluxed for 21 h. The resultant reaction solution was allowed to stand for cooling and then washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water. After vacuum-concentrating the organic phase, 6.3 g of the aimed 2-phenyl-1,3-dioxolane was obtained by vacuum distillation (89% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10](O)[CH2:11][OH:12]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>[C:3]1([CH:2]2[O:12][CH2:11][CH2:10][O:9]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
29.3 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.09 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL three-necked flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the contents were refluxed for 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
WASH
Type
WASH
Details
washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
After vacuum-concentrating the organic phase

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.